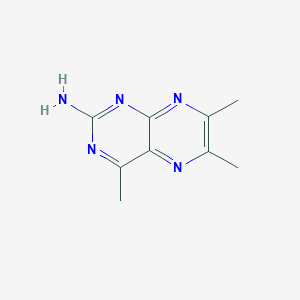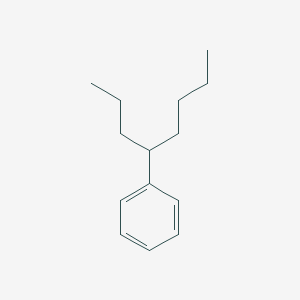
Hept-1-enyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hept-1-enyl acetate, also known as ethyl heptenyl acetate, is an organic compound commonly used in the fragrance and flavor industry. It is a colorless liquid with a fruity and floral odor, and it is naturally found in many fruits and flowers, including jasmine, apple, and strawberry. Hept-1-enyl acetate has been extensively studied for its potential applications in various fields, including scientific research.
Mécanisme D'action
The mechanism of action of hept-1-enyl acetate is not fully understood. However, it is believed to act as a ligand for certain olfactory receptors in the nose, triggering a response in the brain that results in the perception of the fruity and floral odor associated with the compound.
Biochemical and Physiological Effects:
Hept-1-enyl acetate has been shown to have various biochemical and physiological effects. In a study conducted on rats, it was found to have a sedative effect when administered orally. It has also been shown to have antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of hept-1-enyl acetate in lab experiments is its availability and low cost. It is also relatively stable and easy to handle. However, one limitation is its potential to cause irritation to the skin and eyes, which requires proper handling and safety precautions.
Orientations Futures
There are several potential future directions for the study of hept-1-enyl acetate. One direction is the exploration of its potential applications in the treatment of microbial infections. Another direction is the study of its potential as a sedative or anxiolytic agent in humans. Additionally, the synthesis of novel compounds based on hept-1-enyl acetate could lead to the development of new fragrance and flavor compounds.
Méthodes De Synthèse
Hept-1-enyl acetate can be synthesized through various methods, including the acetylation of hept-1-ene with acetic anhydride in the presence of a catalyst, such as sulfuric acid. Other methods include the reaction of heptaldehyde with acetic acid and the reaction of heptanol with acetic anhydride. The synthesis method used depends on the desired purity and yield of the final product.
Applications De Recherche Scientifique
Hept-1-enyl acetate has been studied for its potential applications in various scientific research fields, including chemistry, biology, and pharmacology. In chemistry, it is used as a starting material for the synthesis of other organic compounds. In biology, it is used as a fragrance compound in perfumes and cosmetics and as a flavoring agent in food products.
Propriétés
Numéro CAS |
17574-85-5 |
|---|---|
Nom du produit |
Hept-1-enyl acetate |
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
[(E)-hept-1-enyl] acetate |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h7-8H,3-6H2,1-2H3/b8-7+ |
Clé InChI |
JMFFUDMJDZXYCT-BQYQJAHWSA-N |
SMILES isomérique |
CCCCC/C=C/OC(=O)C |
SMILES |
CCCCCC=COC(=O)C |
SMILES canonique |
CCCCCC=COC(=O)C |
Autres numéros CAS |
35468-97-4 |
Synonymes |
(E)-1-Acetoxy-1-heptene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



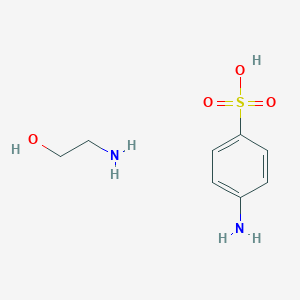
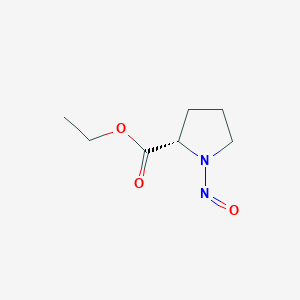
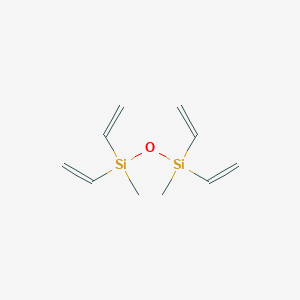
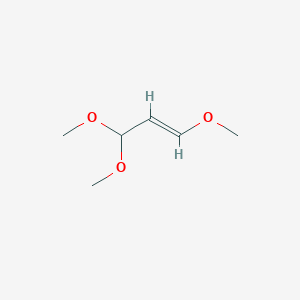

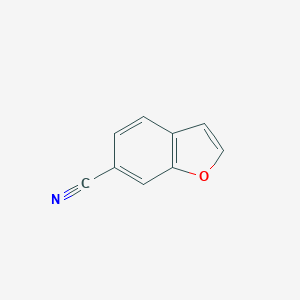

![(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B101456.png)



